5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride
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Overview
Description
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is a fluorinated organic compound with the molecular formula C6H11ClF3NO2 and a molecular weight of 221.61 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications, including drug synthesis and molecular interaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride typically involves the introduction of a trifluoromethyl group into a pentanoic acid derivative. One common method is the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride
- 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride
- 6-Amino-5-(trifluoromethyl)hexanoic acid hydrochloride
Uniqueness
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is unique due to its specific position of the trifluoromethyl group, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
4-(aminomethyl)-5,5,5-trifluoropentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(3-10)1-2-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUKQUTNGOQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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